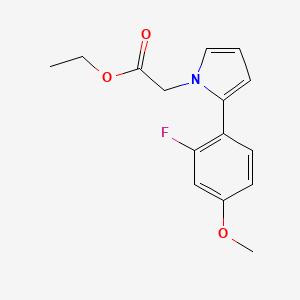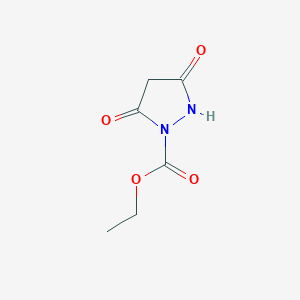
Ethyl 3,5-dioxopyrazolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dioxopyrazolidine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two keto groups at positions 3 and 5, and an ethyl ester group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivative and diethyl oxalate.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The hydrazine derivative is reacted with diethyl oxalate in the presence of an acid catalyst, leading to the formation of the pyrazolidine ring with keto groups at positions 3 and 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dioxopyrazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dioxopyrazolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The keto groups and ester functionality play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be compared with other similar compounds in the pyrazolidine family:
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate: Similar in structure but with phenyl groups instead of keto groups.
Ethyl 3,5-dioxopyrrolidine-1-carboxylate: Similar but with a pyrrolidine ring instead of a pyrazolidine ring.
Ethyl 3,5-dioxo-1,2,4-triazolidine-1-carboxylate: Contains a triazolidine ring with similar functional groups.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C6H8N2O4 |
|---|---|
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
ethyl 3,5-dioxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-2-12-6(11)8-5(10)3-4(9)7-8/h2-3H2,1H3,(H,7,9) |
InChI-Schlüssel |
RHEGQJNZPUOXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C(=O)CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


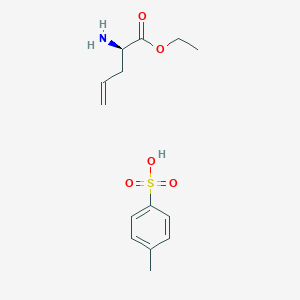
![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
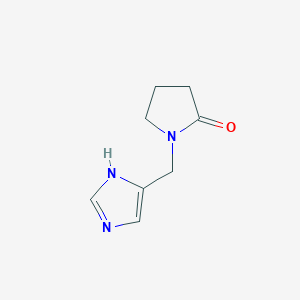

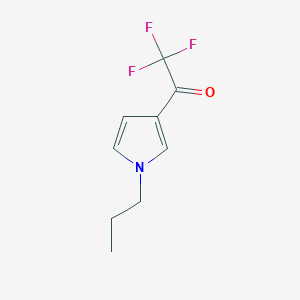
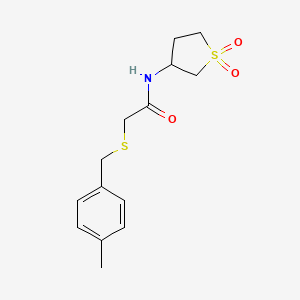
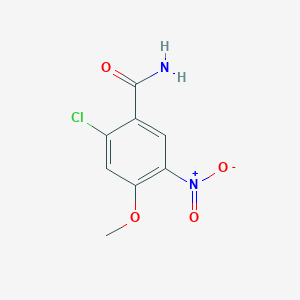
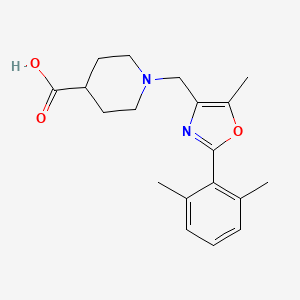
![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
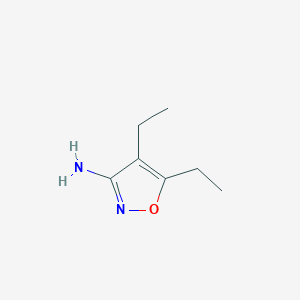
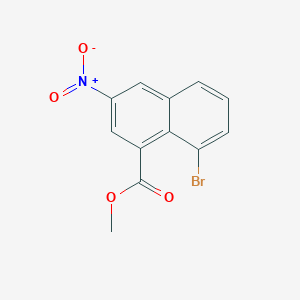
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
